molecular formula C19H25N3O3 B5769104 1-[4-(Diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea

1-[4-(Diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea

Cat. No.: B5769104
M. Wt: 343.4 g/mol
InChI Key: XXYZRPFQLSCEAL-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a diethylamino group attached to a phenyl ring and a dimethoxyphenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea typically involves the reaction of 4-(diethylamino)aniline with 2,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[4-(Diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Diethylamino)phenyl]-3-(2,4-dimethoxyphenyl)urea
  • 1-[4-(Diethylamino)phenyl]-3-(3,5-dimethoxyphenyl)urea
  • 1-[4-(Diethylamino)phenyl]-3-(2,5-dimethylphenyl)urea

Uniqueness

1-[4-(Diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea is unique due to the specific positioning of the diethylamino and dimethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-5-22(6-2)15-9-7-14(8-10-15)20-19(23)21-17-13-16(24-3)11-12-18(17)25-4/h7-13H,5-6H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYZRPFQLSCEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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